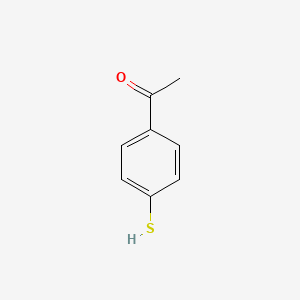

1-(4-Mercaptophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-sulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGBRPMOFJSFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901222 | |

| Record name | NoName_309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-20-8 | |

| Record name | 1-(4-sulfanylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Thiophenol and Acetophenone Chemistry

1-(4-Mercaptophenyl)ethanone, with the chemical formula C8H8OS, can be structurally understood as a derivative of both thiophenol and acetophenone (B1666503). wikipedia.org Thiophenol is the simplest aromatic thiol, characterized by a sulfhydryl group (-SH) attached to a benzene (B151609) ring. wikipedia.org This functional group imparts significant nucleophilicity and a propensity for oxidation to form disulfides. wikipedia.org Acetophenone, on the other hand, is a simple aromatic ketone featuring an acetyl group (-COCH3) bonded to a phenyl ring. The ketone group provides a site for various nucleophilic addition and condensation reactions.

The combination of these two functionalities in this compound on the same aromatic ring, specifically in a para orientation, creates a molecule with dual reactivity. The thiol group can undergo reactions typical of mercaptans, such as alkylation, arylation, and oxidation, while the ketone group can participate in reactions like aldol (B89426) condensations, reductions, and the formation of imines and other derivatives. acs.orgajrconline.org This dual nature makes it a valuable intermediate in the synthesis of compounds where both sulfur-based and carbonyl-based functionalities are required.

Significance of Sulfur Containing Ketones in Organic Synthesis and Beyond

Sulfur-containing ketones, a class of compounds to which 1-(4-mercaptophenyl)ethanone belongs, are of considerable importance in organic synthesis and medicinal chemistry. The presence of both a sulfur atom and a carbonyl group allows for a diverse range of chemical transformations. These compounds serve as precursors to various heterocyclic systems, including thiophenes, thiazines, and benzothiazoles, which are prevalent in many biologically active molecules and functional materials. researchgate.netresearchgate.netrsc.org

The development of synthetic methodologies for sulfur-containing carbonyl compounds is an active area of research. beilstein-journals.org For instance, the reaction of ketones with elemental sulfur or other sulfur transfer reagents can lead to the formation of thiophenes. researchgate.net Furthermore, α-thio ketones are valuable intermediates that can be prepared through various routes, including the reaction of β-keto esters with sulfurothioates or the difunctionalization of alkynes. beilstein-journals.orgnih.gov The versatility of these sulfur-containing ketones underscores their role as key building blocks in the construction of complex molecular architectures.

Overview of Research Trajectories for Aryl Thioether Ketones

Research involving aryl thioether ketones, a class that includes derivatives of 1-(4-mercaptophenyl)ethanone, is expanding into several promising areas. A significant focus is on the development of novel synthetic methods for their preparation. Recent advancements include the use of xanthates as thiol-free reagents for the synthesis of aryl thioethers, offering a more user-friendly alternative to traditional methods that often involve malodorous thiols. researchgate.netmdpi.com

Another key research trajectory is the utilization of aryl thioether ketones in catalysis and functionalization reactions. For example, photoexcited triplet ketone catalysis has been employed for the α-C(sp3)–H (hetero)arylation of thioethers. acs.org Additionally, the aryne-induced tandfonline.comtandfonline.com Stevens rearrangement of allylthioethers provides a pathway to functionalized β-keto arylthioethers, which are valuable synthetic intermediates. acs.orgthieme-connect.com These research efforts highlight the ongoing exploration of the synthetic potential of aryl thioether ketones and their application in constructing complex molecules. For instance, this compound has been used in photo-induced desulfurative chlorination reactions to yield 4'-chloroacetophenone. rsc.orgrsc.org

Applications of 1 4 Mercaptophenyl Ethanone in Materials Science

Polymer Chemistry and Macromolecular Architectures

The presence of a thiol group allows 1-(4-mercaptophenyl)ethanone to be incorporated into various polymer backbones or to be used as a functionalizing agent, while the ketone group can serve as a site for post-polymerization modification or influence the polymer's electronic characteristics.

Sulfur-containing polymers, particularly poly(arylene thioether)s (PATs), are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of PATs often involves the nucleophilic aromatic substitution reaction between an aromatic dithiol and an activated aromatic dihalide.

While specific literature detailing the use of this compound as a primary monomer in PAT synthesis is not abundant, its structure is analogous to other thiophenols used in such polymerizations. The thiol group can react with activated aryl halides to form the characteristic thioether linkage of the polymer backbone. The pendant acetyl group would introduce a polar ketone functionality along the polymer chain, which could enhance solubility, adhesion, and provide a site for further chemical reactions. The general scheme for such a polymerization would involve the reaction of the thiolate, generated from this compound, with a suitable di- or poly-functional aromatic halide. Aromatic poly(arylene thioether)s have been successfully synthesized from N-propyl-S-carbamate-protected aromatic dithiols and aromatic difluorides using an organic base to generate the thiophenoxide nucleophile in situ researchgate.net. This methodology could potentially be adapted for monomers like this compound.

Table 1: General Properties of Poly(arylene thioether)s

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 90 - 220 °C |

| Melting Temperature (Tm) | 280 - 350 °C |

| Tensile Strength | 50 - 90 MPa |

| Chemical Resistance | Excellent resistance to a wide range of solvents and chemicals |

| Dielectric Constant | 3.0 - 3.2 |

Note: The properties of a PAT derived from this compound would be influenced by the specific comonomers and polymerization conditions used.

The incorporation of specific functional groups into polymers is a key strategy for designing materials with tailored properties. Thiol-containing monomers are valuable in this regard due to the versatile reactivity of the thiol group, which can participate in various "click" chemistry reactions, such as thiol-ene and thiol-yne additions nih.gov. These reactions are highly efficient and proceed under mild conditions, making them ideal for polymer synthesis and modification nih.gov.

This compound can be integrated into functional polymer structures through several routes. It can be used as a chain-transfer agent in radical polymerization to introduce thiol end-groups. More commonly, it can be reacted with polymers containing pendant reactive groups. For example, a polymer with pendant alkene or alkyne groups could be functionalized with this compound via a thiol-ene or thiol-yne reaction, respectively, thereby introducing the mercaptophenyl ethanone moiety as a side chain. This approach allows for the precise control of the functional group density along the polymer backbone. The ketone group introduced can then be used for further modifications, such as crosslinking or the attachment of other molecules.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas cd-bioparticles.netcd-bioparticles.net. They are constructed from organic building blocks linked by strong covalent bonds cd-bioparticles.netcd-bioparticles.net. The choice of monomers, or linkers, is crucial in determining the topology, porosity, and functionality of the resulting COF.

Monomers for COF synthesis typically possess at least two reactive sites to enable the formation of an extended network. This compound, with its thiol and ketone functionalities, presents an interesting candidate for a COF monomer. Thiol-functionalized COFs have been synthesized and have shown applications in areas such as metal ion removal nih.govnih.gov. Similarly, recent research has demonstrated the use of ketones as monomers to form ketazine-linked COFs nih.gov.

Theoretically, this compound could be utilized in COF synthesis in several ways:

As a monofunctional linker: To terminate the growth of the framework and control crystal size.

In combination with other multifunctional monomers: The thiol group could react with suitable linkers to form thioether linkages within the COF, while the ketone group remains as a functional pendant group within the pores.

As a primary building block: If both the thiol and ketone groups participate in the framework-forming reactions. For instance, the thiol could react to form thioether bonds, and the ketone could potentially undergo condensation reactions to form linkages like ketazines nih.gov.

The incorporation of the acetylphenylthio group into a COF structure could impart specific functionalities, such as sites for metal coordination or post-synthetic modification.

Design of Organic Electronic and Optical Materials

The electronic properties of this compound, particularly the presence of the electron-withdrawing acetyl group and the sulfur atom which can influence conjugation, make it a candidate for the design of novel organic electronic and optical materials.

Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers. The design of new organic monomers and polymers for OLEDs is an active area of research. The introduction of electron-withdrawing groups into the molecular structure of OLED materials can be a strategy to tune their electronic properties, such as the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport rsc.org.

The acetyl group in this compound is an electron-withdrawing group. If this compound were to be incorporated into a conjugated polymer backbone, it could influence the polymer's electronic and photophysical properties. For instance, it could be copolymerized with other aromatic monomers to create a donor-acceptor type polymer, a common design strategy for tuning the emission color and efficiency of OLED materials. However, there is a lack of specific reports on the use of this compound in OLED applications.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state rsc.org. This is in contrast to the common aggregation-caused quenching (ACQ) effect. AIE luminogens (AIEgens) have found numerous applications in fields such as bio-imaging, chemical sensing, and optoelectronics nih.govnih.gov.

The design of AIEgens often involves the creation of molecules with rotor-like structures that undergo intramolecular rotations in solution, leading to non-radiative decay of the excited state. In the aggregated state, these rotations are restricted, opening up the radiative decay channel and leading to strong fluorescence. While there are no direct reports of AIEgens based on this compound, its structure contains elements that could be incorporated into an AIE-active molecule. The phenyl ring attached to the acetyl and thiol groups could act as a stator, and this unit could be linked to other rotating groups to construct a potential AIEgen. The presence of the ketone group could also influence the emission properties through its electronic effects researchgate.net.

Role in the Synthesis of Self-Assembled Systems and Supramolecular Materials

This compound is a bifunctional aromatic molecule that plays a significant role as a building block in the bottom-up fabrication of highly ordered molecular architectures. Its utility in this field stems from the distinct chemical properties of its thiol (-SH) and acetyl (-C(O)CH₃) functional groups, combined with the rigid phenylene backbone. These features allow it to participate in the formation of both two-dimensional self-assembled monolayers (SAMs) on metallic surfaces and to be considered as a potential component for more complex three-dimensional supramolecular structures.

Self-Assembled Monolayers (SAMs)

The most prominent application of this compound in this context is in the formation of self-assembled monolayers, particularly on gold surfaces. SAMs are ordered molecular assemblies that form spontaneously by the adsorption of molecules from solution or the gas phase onto a substrate. The formation of these monolayers is primarily driven by the strong, specific interaction between the sulfur atom of the thiol group and the gold surface, which leads to a stable gold-thiolate (Au-S) bond. This interaction is a robust and widely studied method for surface functionalization.

In the case of this compound, the self-assembly process on a gold substrate involves several key interactions:

Head Group-Substrate Interaction : The thiol group acts as the "head group," anchoring the molecule to the gold surface through chemisorption. This strong interaction, with an energy of approximately 160-190 kJ/mol, is the primary driving force for the assembly process.

Intermolecular Interactions : Once anchored, the aromatic backbones of adjacent molecules interact through van der Waals forces and π-π stacking. These interactions promote long-range order within the monolayer, leading to a densely packed and stable film.

Tail Group Functionality : The acetyl group serves as the "tail group," forming the outer surface of the monolayer. This terminal group dictates the surface properties of the SAM, such as its hydrophilicity, chemical reactivity, and interaction with its environment. The presence of the polar carbonyl moiety in the acetyl group imparts a specific chemical signature to the surface.

Research on structurally similar aromatic thiols, such as 4'-substituted-4-mercaptobiphenyls, provides insight into the behavior of this compound in SAMs. Studies using infrared (IR) spectroscopy have shown that molecules with electron-attracting terminal groups, like the acetyl group, exhibit strong and characteristic absorption bands. These bands are sensitive to the molecular orientation and local environment, making IR spectroscopy a valuable tool for characterizing the structure and order of the monolayer.

The orientation of this compound molecules in a SAM is typically upright, with the phenyl ring tilted at a specific angle with respect to the surface normal. This orientation maximizes the intermolecular π-π stacking interactions, contributing to the stability and order of the assembly.

Spectroscopic Characterization of Related SAMs

The structure of SAMs formed from aromatic thiols can be analyzed using various surface-sensitive techniques. Infrared reflection-absorption spectroscopy (IRRAS) is particularly useful for determining molecular orientation. The table below presents typical IR absorption bands for a SAM of a structurally analogous compound, 4'-acetyl-4-mercaptobiphenyl, on a gold surface. These bands are indicative of the vibrational modes of the acetyl and phenyl groups within the ordered monolayer.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|---|

| C=O Stretch | ~1675 | Stretching of the carbonyl group in the acetyl moiety. | Indicates the presence and chemical environment of the terminal acetyl group. |

| Aromatic C-C Stretch | ~1600 | Quadrant stretch of the phenyl ring (E2g & Ag mode). | Strong intensity is characteristic of molecules with a significant dipole moment, such as those with an acetyl substituent. |

| Aromatic C-C Stretch | ~1490 | Semicircle stretch of the phenyl ring. | Sensitive to intermolecular interactions and packing density. |

Potential in Supramolecular Coordination Complexes

Beyond two-dimensional SAMs, the functional groups of this compound offer potential for its use as a ligand in the construction of supramolecular materials like coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands.

This compound possesses two potential coordination sites:

Thiol/Thiolate Group : The sulfur atom can coordinate to a variety of soft metal ions.

Carbonyl Oxygen : The oxygen atom of the acetyl group can act as a Lewis base, coordinating to hard or borderline metal ions.

This bifunctionality could allow the molecule to act as a linker, bridging metal centers to form one-, two-, or three-dimensional networks. The specific geometry of the ligand, with coordination sites at opposite ends of a rigid phenyl spacer, is conducive to the formation of extended, porous frameworks. While nitrogen- and carboxylate-containing ligands are more commonly used in the synthesis of MOFs, the principles of coordination chemistry suggest that thiol and carbonyl donors can also be effectively employed. The development of such materials would depend on selecting appropriate metal precursors and reaction conditions to favor coordination over the formation of simple metal-thiolate precipitates or SAMs on metallic nanoparticles.

Catalytic Applications of 1 4 Mercaptophenyl Ethanone and Its Derivatives

Metal-Mediated Catalysis

The presence of a soft sulfur donor and a harder oxygen donor in 1-(4-mercaptophenyl)ethanone allows for its potential as a versatile ligand in transition metal catalysis. The thiol group can be readily deprotonated to form a thiolate, which is a strong binder to various transition metals. The acetyl group, in turn, can offer a secondary coordination site, potentially leading to chelation and the formation of stable metallacycles.

Role as Ligands in Carbon-Carbon Bond Forming Reactions (e.g., Cu(I) Catalysis)

While direct studies employing this compound as a ligand in copper(I)-catalyzed carbon-carbon bond forming reactions are not extensively documented, the well-established role of thiophenol derivatives in similar transformations provides a strong basis for its potential applications. Thiolate ligands are known to play a significant role in stabilizing copper(I) catalytic species and participating in the catalytic cycle.

In copper(I)-catalyzed cross-coupling reactions, such as those for C-S bond formation, thiophenols are key substrates. Mechanistic studies suggest that the coordination of a thiolate to the copper(I) center can generate a catalytically competent intermediate, such as [Cu(SPh)₂]K, which can initiate the catalytic cycle rsc.org. It is plausible that a derivative of this compound could act as a ligand to facilitate similar transformations, including carbon-carbon bond forming reactions. The acetyl group could influence the electronic properties and stability of the copper complex, thereby modulating its reactivity and selectivity.

The general mechanism for such reactions often involves the oxidative addition of an aryl halide to the Cu(I) center, followed by transmetalation or reaction with a nucleophile, and subsequent reductive elimination to form the desired product and regenerate the Cu(I) catalyst. A thiophenol-based ligand like this compound could stabilize the copper center throughout this process.

Table 1: Potential Role of this compound in Cu(I)-Catalyzed Cross-Coupling

| Catalytic Step | Potential Role of this compound Ligand |

| Catalyst Formation | Coordination of the thiolate to Cu(I) to form an active catalyst. |

| Oxidative Addition | Stabilization of the resulting Cu(III) intermediate. |

| Reductive Elimination | Facilitation of product formation and regeneration of the Cu(I) catalyst. |

Exploration in Other Transition Metal Catalyzed Transformations

The application of thiophenol-based ligands extends beyond copper catalysis to other transition metals like palladium, nickel, and rhodium. These metals are cornerstones of modern organic synthesis, catalyzing a vast array of transformations, including C-C, C-N, and C-O bond formations.

Derivatives of this compound could serve as hemilabile ligands, where the sulfur atom acts as a strong anchor to the metal center, while the weaker-coordinating oxygen of the acetyl group can reversibly bind and dissociate. This hemilability can be crucial in catalysis, as the dissociation of the weaker donor can open up a coordination site for substrate binding and activation.

For instance, in palladium-catalyzed cross-coupling reactions, phosphine ligands are commonly employed. However, ligands containing other heteroatoms, including sulfur, have also been investigated. A ligand derived from this compound could potentially influence the steric and electronic environment of the palladium center, thereby affecting the efficiency and selectivity of reactions like Suzuki, Heck, or Sonogashira couplings. The acetyl group, being a part of the ligand backbone, could offer a handle for further functionalization to fine-tune the ligand's properties.

Organocatalysis and Non-Covalent Activation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The functional groups present in this compound, the thiol and the ketone, provide opportunities for its derivatization into novel organocatalysts.

Potential as Chiral Organocatalysts (through Derivatization)

The development of chiral organocatalysts is a key area of research. By introducing a chiral moiety to this compound, it is possible to design new catalysts for asymmetric transformations. For example, the thiol group can be used as a handle to attach a chiral auxiliary. Alternatively, the acetyl group can be modified, for instance, through asymmetric reduction to a chiral alcohol, which can then be further functionalized.

A relevant example is the use of bifunctional cinchona alkaloid-derived sulfonamide organocatalysts in the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone derivatives, which yields chiral β-sulfanyl ketones nih.gov. This demonstrates that a thiol group, in conjunction with a chiral scaffold, can effectively catalyze asymmetric C-S bond formation. A chiral catalyst derived from this compound could potentially catalyze similar Michael additions or other asymmetric reactions.

Table 2: Strategies for Derivatizing this compound into Chiral Organocatalysts

| Derivatization Site | Chiral Moiety to Introduce | Potential Catalytic Application |

| Thiol Group | Chiral amine, alcohol, or phosphine | Asymmetric Michael additions, aldol (B89426) reactions |

| Acetyl Group | Asymmetric reduction to chiral alcohol | Asymmetric acyl transfer, reductions |

| Aromatic Ring | Introduction of a chiral substituent | Enantioselective functionalization of the ring |

Role in Hydrogen-Bonding or Phase-Transfer Catalysis

The thiol group of this compound can act as a hydrogen-bond donor. While the S-H bond is a weaker hydrogen-bond donor than the O-H bond, it can still participate in catalytic cycles where hydrogen bonding plays a crucial role in substrate activation. Computational and spectroscopic studies have shown that thiophenol can form hydrogen-bonded dimers and trimers uva.esresearchgate.netacs.org. This ability to engage in hydrogen bonding suggests that derivatives of this compound could be employed in hydrogen-bond-mediated organocatalysis.

Furthermore, the thiolate anion, formed by deprotonation of the thiol, can be utilized in phase-transfer catalysis (PTC). In PTC, a catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transfers a reactant from one phase to another where the reaction occurs. Thiophenol has been shown to undergo S-alkylation under phase-transfer conditions jocpr.comjocpr.com. By derivatizing this compound with a quaternary ammonium or phosphonium group, a self-contained phase-transfer catalyst could be designed for various nucleophilic substitution reactions.

Supramolecular Catalysis through Host-Guest Interactions

Supramolecular catalysis utilizes non-covalent interactions to bring reactants together within a host molecule, thereby accelerating the reaction and often controlling its selectivity. The aromatic ring and the functional groups of this compound make it an interesting building block for the construction of host molecules for supramolecular catalysis.

The thiol group, in particular, can be a key functional group in such systems. For example, a chiral thiobinaphthyl crown ether has been used as a supramolecular catalyst. This host molecule uses the crown ether moiety to bind the ammonium cation of a substrate, bringing it into proximity with the thiol group, which then catalyzes a transacylation reaction. This system mimics the active site of an enzyme, where substrate binding and catalysis occur in a well-defined microenvironment.

A derivative of this compound could be incorporated into a larger macrocyclic or cage-like structure. The aromatic ring could participate in π-stacking interactions with a guest molecule, while the thiol group could act as a catalytic site. The acetyl group could be used as a point of attachment to build the larger supramolecular architecture or as an additional recognition site for the guest.

Table 3: Potential Supramolecular Systems Incorporating this compound Derivatives

| Host Architecture | Recognition Motifs | Potential Catalytic Reactions |

| Macrocycle | Aromatic ring (π-stacking), Acetyl group (H-bonding) | Acyl transfer, Diels-Alder reactions |

| Molecular Cage | Multiple aromatic units | Encapsulation and catalysis of reactions in a confined space |

| Self-Assembled Monolayer on a Surface | Thiol group for surface attachment | Heterogeneous catalysis with substrate recognition |

Encapsulation Effects on Catalytic Activity and Selectivity

Encapsulation of a catalyst within a larger host molecule or framework can dramatically alter its performance by creating a unique microenvironment around the active site. This can lead to enhanced reaction rates, improved stability, and controlled selectivity. A common strategy involves the use of self-assembled monolayers (SAMs) on nanoparticles, where aromatic thiols, structurally similar to this compound, act as ligands to create a catalytic surface.

The formation of SAMs on gold nanoparticles provides a versatile platform for creating hybrid inorganic-organic catalytic systems. These systems combine the high surface area and stability of the nanoparticle core with the tunable chemical functionality of the organic monolayer. By incorporating catalytic units into a mixed monolayer with inert thiols, the local environment of the catalyst can be precisely controlled, which can enhance catalytic performance. For instance, the orientation of the catalyst and the chemical nature of neighboring thiols can steer the reaction towards a desired outcome.

One notable example involves the use of mixed SAMs on gold nanoparticles for the transphosphorylation of an RNA model substrate, 2-hydroxypropyl 4-nitrophenyl phosphate (HPNPP). In this system, a thiol ligand containing a catalytic triazacyclononane·Zn(II) (TACN·Zn(II)) unit is co-assembled with an inert triethyleneglycol (TEG) thiol. The catalytic efficiency of these self-assembled monolayers is highly effective in this reaction. The Michaelis-Menten parameters, which describe the rate of enzymatic reactions, were determined for this system, with a maximum kcat of 6.7 × 10⁻³ s⁻¹ and a KM of 3.1 × 10⁻⁴ M. This demonstrates that the confined environment of the SAM can facilitate catalysis.

The multivalent nature of these nanoparticle-based catalysts is a significant feature, particularly when substrates have multiple reactive sites. Furthermore, the insertion of catalytic units within a monolayer can be essential for reactions that require the cooperation between two catalytic entities. Beyond catalysis, these systems have potential applications in diagnostics and nanotechnology.

Table 1: Michaelis-Menten Parameters for the Transphosphorylation of HPNPP by Catalytic Self-Assembled Monolayers on Gold Nanoparticles

| Catalytic Unit | Inert Unit | kcat (s⁻¹) | KM (M) |

|---|---|---|---|

| TACN·Zn(II)-thiol | TEG-thiol | 6.7 x 10⁻³ | 3.1 x 10⁻⁴ |

Creation of Unique Confined Chemical Spaces for Reactions

Beyond encapsulation on nanoparticle surfaces, aromatic thiols can be used as building blocks for more complex, three-dimensional confined spaces, such as metal-organic frameworks (MOFs) and supramolecular cages. These structures create well-defined cavities and channels of molecular dimensions, which can act as nanoreactors.

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The functionalization of MOFs with thiol groups can be achieved either by using thiol-containing ligands during the synthesis or through post-synthetic modification. For instance, a well-known copper-based MOF, HKUST-1, which has coordinatively unsaturated metal centers, can be functionalized with dithioglycol. This process introduces thiol groups into the framework, which can then serve as active sites for catalysis or for capturing other species. While the primary application demonstrated for this particular thiol-functionalized MOF was the high-affinity and high-capacity adsorption of Hg²⁺ from water, the principle of creating a functionalized, confined space is directly applicable to catalysis. The unfunctionalized HKUST-1 showed no adsorption of Hg²⁺, highlighting the critical role of the introduced thiol groups.

The defined porous structure of MOFs can impose steric constraints on reactants, intermediates, and products, leading to shape-selective catalysis. The chemical environment within the pores can also be tailored to promote specific reaction pathways. While the primary research on the thiol-functionalized HKUST-1 focused on adsorption, the data underscores the potential for creating highly specific binding pockets within a confined space, a key principle in catalysis.

Table 2: Adsorption of Hg²⁺ in Water by Unfunctionalized and Thiol-Functionalized HKUST-1

| Material | Hg²⁺ Adsorption | Adsorption Affinity (Kd in mL g⁻¹) | Adsorption Capacity (mg g⁻¹) |

|---|---|---|---|

| Unfunctionalized HKUST-1 | No | N/A | N/A |

| Thiol-functionalized HKUST-1 | Yes | 4.73 x 10⁵ | 714.29 |

Supramolecular coordination cages, self-assembled from metal ions and organic ligands, represent another approach to creating confined chemical spaces. These discrete molecular flasks can encapsulate guest molecules and catalyze their transformations. Aromatic thiols can be incorporated into the ligands used to build these cages, thereby introducing catalytically active sites within the confined cavity. For example, a tetrahedral cage has been assembled from four Co(II) ions and six bridging ligands around a tetrafluoroborate anion template. The anion becomes trapped in the central cavity, demonstrating the principle of guest encapsulation. While this specific example does not involve a thiol-containing ligand, it illustrates the potential for creating complex, functionalized cages. The use of ligands derived from this compound in such systems could lead to novel catalysts with unique selectivities.

Theoretical and Computational Investigations of 1 4 Mercaptophenyl Ethanone

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

DFT calculations can be employed to model the structure of 1-(4-Mercaptophenyl)ethanone and predict its chemical behavior. These studies typically utilize specific functionals (e.g., B3LYP, ωB97XD) and basis sets (e.g., 6-31G(d,p), def2-TZVP) to solve the Schrödinger equation approximately.

Geometry Optimization and Conformational Analysis

A fundamental DFT calculation is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For this compound, this analysis would reveal the precise lengths of the C-C and C-H bonds in the phenyl ring, the C=O and C-S bond lengths of the functional groups, and the orientation of the acetyl and mercapto groups relative to the benzene (B151609) ring.

Conformational analysis would further investigate the rotational barriers around single bonds, such as the C-C bond connecting the acetyl group to the ring and the C-S bond. This would identify the most stable conformer(s) and the energy differences between various rotational isomers, which is particularly important for understanding the molecule's flexibility and intermolecular interactions.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies and shapes of molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs).

The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating capability.

The LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would show the distribution of these orbitals across the molecule, identifying the regions most susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a vital tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms.

For reactions involving this compound, such as its oxidation, substitution, or participation in cycloadditions, DFT could be used to:

Identify the lowest energy reaction pathway.

Characterize the geometry of the transition state—the highest energy point along the reaction coordinate.

Calculate the activation energy, which determines the reaction rate.

This analysis provides a molecule-level understanding of how bonds are formed and broken during a chemical transformation.

Spectroscopic Property Predictions

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can compute the magnetic shielding of atomic nuclei. These theoretical shielding values are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei by referencing them against a standard compound like tetramethylsilane (TMS).

For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom in the molecule. Comparing these calculated shifts with experimental data helps to unambiguously assign the signals in the NMR spectra. Furthermore, spin-spin coupling constants (J-couplings) between neighboring nuclei can also be calculated, providing further structural confirmation.

Vibrational Frequency Analysis (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities in both IR and Raman spectra.

A frequency analysis for this compound would yield a set of vibrational modes, which can be assigned to specific molecular motions such as:

C=O stretching of the ketone group.

S-H stretching of the mercapto group.

C-H stretching and bending of the aromatic ring.

C-S stretching.

Vibrations of the entire molecular skeleton.

By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode, providing a complete and detailed understanding of the molecule's vibrational properties.

UV-Vis Absorption and Emission Spectra via Time-Dependent DFT (TD-DFT)

The electronic absorption and emission properties of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is a mainstay in computational chemistry for calculating the excited-state properties of molecules.

The process involves first optimizing the ground-state geometry of the molecule using standard DFT methods (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)). Following this, TD-DFT calculations are performed on the optimized geometry to determine the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The calculations also yield oscillator strengths (f), which are indicative of the intensity of the electronic transitions.

Key electronic transitions, such as n → π* (from a non-bonding orbital to a pi-antibonding orbital) and π → π* (from a pi-bonding to a pi-antibonding orbital), can be identified by analyzing the molecular orbitals involved in each excitation. To predict the emission spectrum (fluorescence), the geometry of the first excited state is optimized, and then a TD-DFT calculation is performed on this optimized excited-state geometry to find the energy of the transition back to the ground state.

A hypothetical data table for such a study would look like this:

Table 1: Theoretical UV-Vis Absorption and Emission Data for this compound (Hypothetical)

| Parameter | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Absorption (λabs) | Data not available | Data not available | HOMO -> LUMO |

This table is for illustrative purposes only. No experimental or theoretical data was found.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations provide a suite of descriptors that offer insights into the reactivity and electronic properties of a molecule.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions are a central concept within conceptual DFT, used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The function measures the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r) : Identifies sites susceptible to nucleophilic attack (where an electron is accepted).

f-(r) : Identifies sites susceptible to electrophilic attack (where an electron is donated).

f0(r) : Identifies sites susceptible to radical attack .

By calculating these values for each atom in this compound, one could pinpoint the most likely centers of reaction. For instance, the sulfur atom of the thiol group and the oxygen atom of the carbonyl group would be expected to be significant sites.

A hypothetical data table summarizing these findings would be structured as follows:

Table 2: Condensed Fukui Functions and Reactivity Indices for this compound (Hypothetical) | Atom | f+ | f- | f0 | |---|---|---|---| | S1 | Data not available | Data not available | Data not available | | O1 | Data not available | Data not available | Data not available | | C(carbonyl) | Data not available | Data not available | Data not available | | Global Index | Value (eV) | | Electrophilicity (ω) | Data not available | | Nucleophilicity (N) | Data not available |

This table is for illustrative purposes only. No theoretical data was found.

Analysis of Electric Dipole Moments and Nonlinear Optical Properties

The distribution of charge within a molecule is described by its electric dipole moment (μ) . A non-zero dipole moment indicates an asymmetric charge distribution and is a key factor in how the molecule interacts with external electric fields and other polar molecules.

Nonlinear optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. For molecules, the most important NLO property is the first hyperpolarizability (β). Molecules with large β values are of interest for applications in optoelectronics and photonics. Computational methods, often coupled with TD-DFT, can predict these properties. The magnitude of the dipole moment and the presence of donor-acceptor groups connected by a π-conjugated system are known to influence NLO response. In this compound, the mercapto group (-SH) can act as a weak electron donor and the acetyl group (-COCH3) as an electron acceptor, suggesting potential NLO activity.

Table 3: Calculated Dipole Moment and NLO Properties for this compound (Hypothetical)

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

This table is for illustrative purposes only. No theoretical data was found.

Solvation Effects and Thermodynamic Calculations in Various Media

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on a molecule's geometry, electronic structure, and thermodynamic stability.

By performing calculations in the gas phase and in various solvent models (e.g., water, ethanol (B145695), DMSO), one can determine the solvation free energy (ΔGsolv) , which indicates how favorably the molecule interacts with the solvent. These calculations can also reveal how properties like the dipole moment and UV-Vis absorption spectra shift in response to solvent polarity (solvatochromism). Thermodynamic parameters such as enthalpy and entropy of solvation can also be computed to build a more complete picture of the solvation process.

Table 4: Solvation Free Energy of this compound in Various Solvents (Hypothetical)

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (ΔGsolv) (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 0 |

| Dichloromethane | 8.93 | Data not available |

| Ethanol | 24.55 | Data not available |

This table is for illustrative purposes only. No theoretical data was found.

Advanced Analytical Methodologies for 1 4 Mercaptophenyl Ethanone and Its Derivatives

Development of Spectroscopic Techniques for Structural Elucidation of Complex Architectures

Spectroscopic methods are fundamental tools for elucidating the intricate structures of molecules. For 1-(4-mercaptophenyl)ethanone and its derivatives, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational and electronic spectroscopies offers a powerful approach for unambiguous structural assignment and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and three-dimensional structure of organic compounds in solution and the solid state. longdom.org

One-Dimensional (1D) and Two-Dimensional (2D) NMR: High-resolution 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons, the aromatic protons, and the thiol proton. The ¹³C NMR spectrum would correspondingly show signals for the methyl carbon, the carbonyl carbon, and the aromatic carbons.

Two-dimensional (2D) NMR techniques significantly enhance structural elucidation by revealing correlations between nuclei. longdom.orgharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton attachments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the carbonyl carbon and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

| Atom/Group | Technique | Expected Chemical Shift (δ, ppm) | Key 2D NMR Correlations (Correlates with) |

|---|---|---|---|

| Methyl Protons (-CH₃) | ¹H NMR | ~2.5 | COSY: None HMBC: Carbonyl Carbon, C1 |

| Thiol Proton (-SH) | ¹H NMR | ~3.4 (variable) | HMBC: C4 |

| Aromatic Protons (H2/H6) | ¹H NMR | ~7.8 | COSY: H3/H5 HMBC: C4, C1, Carbonyl Carbon |

| Aromatic Protons (H3/H5) | ¹H NMR | ~7.3 | COSY: H2/H6 HMBC: C1, C4 |

| Carbonyl Carbon (C=O) | ¹³C NMR | ~197 | HMBC: Methyl Protons, H2/H6 |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~26 | HSQC: Methyl Protons |

| Aromatic Carbon (C1) | ¹³C NMR | ~135 | HMBC: Methyl Protons, H3/H5 |

Solid-State NMR (SSNMR): When this compound is incorporated into polymers or other solid materials, SSNMR becomes a critical tool for characterization. nih.govresearchgate.net Unlike solution NMR, SSNMR provides information about the structure, dynamics, and phase composition of materials in their native solid state. mdpi.com For example, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can be used to study drug-polymer interactions, identify the physical form (crystalline vs. amorphous) of the compound within a matrix, and assess the homogeneity of the mixture. nih.govnih.gov SSNMR can detect heterogeneities on a scale as small as 2 nm, providing insights into microphase structures. kpi.ua

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. purdue.edu

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap analyzers, provide highly accurate mass measurements (typically with sub-ppm accuracy). nih.gov This capability allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₈OS), HRMS can confirm this exact formula by distinguishing its precise mass (152.02958605) from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS): Tandem MS is used to determine the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This is particularly useful for identifying compounds within complex mixtures. uni-giessen.densf.gov The fragmentation pattern of this compound would provide a structural fingerprint. Common fragmentation pathways would likely involve the cleavage of the acyl group. Derivatization of the thiol group can alter fragmentation pathways, providing additional structural confirmation and improving ionization efficiency.

| Ion | Formula | Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺˙ | C₈H₈OS⁺˙ | 152.0296 | Molecular Ion |

| [M-CH₃]⁺ | C₇H₅OS⁺ | 137.0061 | Loss of a methyl radical |

| [M-CH₃CO]⁺ | C₆H₅S⁺ | 109.0112 | Loss of an acetyl radical (acylium ion is a common fragment) |

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. uha.fr These techniques are complementary and can be used to analyze samples in solid, liquid, or gaseous states. thermofisher.com

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the sample. It is particularly sensitive to polar bonds. For this compound, strong absorption bands would be expected for the carbonyl (C=O) stretch and various aromatic C-H and C=C vibrations.

Raman Spectroscopy: This method measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds. The thiol (S-H) and disulfide (S-S) bonds (in derivatives) often produce strong and easily identifiable Raman signals, which can be weak in FTIR spectra.

The combination of FTIR and Raman allows for a comprehensive analysis of the functional groups within this compound and its derivatives, confirming the presence of key structural motifs. nih.gov

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Aromatic | C-H stretch | FTIR/Raman | 3100 - 3000 |

| Methyl | C-H stretch | FTIR/Raman | 3000 - 2850 |

| Thiol | S-H stretch | Raman (strong), FTIR (weak) | 2600 - 2550 |

| Carbonyl | C=O stretch | FTIR (strong) | 1700 - 1670 |

| Aromatic | C=C stretch | FTIR/Raman | 1600 - 1450 |

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and optical properties of molecules by probing the transitions between electronic energy levels. utoronto.ca

UV-Visible Spectroscopy: This technique measures the absorption of UV and visible light, which excites electrons from lower to higher energy orbitals. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions associated with the aromatic ring and n→π* transitions of the carbonyl group. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and by substitution on the aromatic ring.

Fluorescence Spectroscopy: After a molecule absorbs light, it can return to the ground state by emitting a photon, a process known as fluorescence. Aromatic compounds are often fluorescent. The introduction of silyl or other functional groups can shift absorption maxima to longer wavelengths and increase fluorescence intensities. mdpi.com The fluorescence properties of this compound and its derivatives can be characterized by their excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are sensitive to the molecular environment, making them useful for probing interactions.

| Transition Type | Associated Functional Group | Expected Wavelength Range (nm) |

|---|---|---|

| π → π | Aromatic Ring | 200 - 280 |

| n → π | Carbonyl Group | 280 - 350 |

Chromatographic Method Development for Quantitative Analysis and Separation Science

Chromatography is the cornerstone of separation science, essential for isolating and quantifying specific analytes within complex mixtures. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. nih.gov The development of a robust HPLC method is crucial for analyzing this compound in various samples.

A typical method would employ reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). mdpi.com Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), set to a wavelength where the analyte exhibits strong absorbance. mdpi.com

Derivatization Systems: To enhance sensitivity and selectivity, pre-column or post-column derivatization can be employed. nih.gov The thiol group of this compound is a prime target for derivatization. Reagents that react with thiols to form highly UV-absorbing or fluorescent products can significantly lower the limit of detection. For example, reagents like 2,4-dinitrophenylhydrazine (DNPH) can react with the carbonyl group, while other reagents can target the thiol, to produce derivatives with strong UV responses at specific wavelengths, improving detection in complex matrices. iomcworld.comnih.gov

Coupled Systems: Coupling HPLC with mass spectrometry (LC-MS) provides the ultimate combination of separation power and detection specificity. purdue.edu LC-MS allows for the quantification of the target analyte while simultaneously confirming its identity via its mass and fragmentation pattern, which is particularly valuable in complex sample matrices.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

Gas Chromatography (GC) Techniques for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For the analysis of this compound and its derivatives, GC, particularly when coupled with mass spectrometry (GC-MS), serves as an essential tool for identification and quantification. Given the relatively low volatility of this compound itself, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis.

Derivatization:

To prepare this compound for GC analysis, the active hydrogen of the thiol group (-SH) can be derivatized. A common approach is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group. This process reduces the polarity of the molecule and increases its volatility.

GC-MS Analysis:

A typical GC-MS system for analyzing volatile derivatives of this compound would employ a capillary column, such as a DB-5MS (5% phenyl polymethyl siloxane), which is a non-polar column suitable for a wide range of compounds. nih.gov The oven temperature would be programmed to start at a lower temperature and gradually increase to ensure the separation of different components in a mixture. nih.govmdpi.com

The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library, such as the NIST library. fmach.it

Research Findings:

While specific studies on the GC analysis of this compound are not widely available, the methodology is well-established for similar aromatic ketones and thiophenols. For instance, the analysis of volatile compounds in complex mixtures often involves headspace solid-phase microextraction (HS-SPME) followed by GC-MS. mdpi.comfmach.it This technique could be adapted for the analysis of volatile derivatives of this compound in various matrices.

The following table outlines typical GC-MS parameters that could be used for the analysis of a trimethylsilyl derivative of this compound.

| Parameter | Value |

| GC System | Agilent 7890B or similar |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Source Temperature | 230 °C |

Thermal Analysis Techniques for Material and Complex Characterization (e.g., TGA, DTG)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are invaluable for characterizing the thermal stability and decomposition behavior of materials, including metal complexes of this compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about decomposition temperatures, the presence of solvated molecules (like water), and the stoichiometry of decomposition reactions. For metal complexes of this compound, TGA can reveal the temperature at which the ligand detaches from the metal center and subsequently decomposes. aristonpubs.comuobaghdad.edu.iq

Derivative Thermogravimetry (DTG):

DTG is the first derivative of the TGA curve, plotting the rate of mass change versus temperature. DTG peaks correspond to the temperatures of maximum mass loss, providing a clearer indication of individual decomposition steps that might appear as subtle changes in the TGA curve. csic.es

Research Findings:

Studies on the thermal behavior of metal complexes with ligands containing similar functional groups (e.g., Schiff bases, thiols) provide insights into what can be expected for this compound complexes. For example, the TGA of Co(II), Fe(III), and Mn(III) complexes with a Schiff base ligand showed multi-step decomposition patterns, with the initial mass loss corresponding to the removal of coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. aristonpubs.com

The thermal decomposition of a neutral Co(II)/pyrazole complex was shown to occur in three distinct steps. mdpi.com Similarly, the TGA of oxovanadium(IV) and iron(II) Schiff base complexes revealed five consecutive decomposition stages. csic.es The thermal stability of such complexes is often influenced by the nature of the metal ion and the coordination environment.

The table below summarizes hypothetical TGA/DTG data for a metal complex of this compound, illustrating a potential multi-step decomposition process.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calculated) | DTG Peak (°C) | Assignment |

| 1 | 80 - 150 | 5.5 | 5.6 | 120 | Loss of coordinated water molecules |

| 2 | 200 - 350 | 47.2 | 47.5 | 280 | Decomposition of the organic ligand |

| 3 | > 400 | - | - | - | Formation of metal oxide residue |

X-ray Diffraction Studies for Solid-State Structure Determination of Complexes and Crystalline Derivatives

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com For this compound and its derivatives, particularly its metal complexes and crystalline organic derivatives, single-crystal XRD is the definitive method for determining the precise solid-state structure.

Principles of X-ray Diffraction:

When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a periodic lattice, causing the scattered X-rays to interfere constructively in specific directions, as described by Bragg's Law. anton-paar.com The resulting diffraction pattern of spots is unique to the crystal structure. By analyzing the positions and intensities of these spots, the arrangement of atoms in the unit cell can be determined.

Structure Determination:

For a new crystalline derivative of this compound, a suitable single crystal is mounted on a diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected. mdpi.com This data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The atomic positions are then solved and refined to generate a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions. nih.govvensel.org

Research Findings:

While the specific crystal structure of this compound may not be readily available, numerous studies on similar molecules demonstrate the power of XRD. For example, the crystal structure of N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide was determined by single-crystal XRD, revealing the molecular conformation and hydrogen bonding interactions. vensel.org Similarly, the crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone was elucidated, showing two independent molecules in the asymmetric unit and detailing the intramolecular and intermolecular hydrogen bonds. nih.gov

Powder XRD can also be used to characterize the bulk crystalline material and identify different polymorphic forms. researchgate.net

The following table presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information obtained from a single-crystal XRD study.

| Parameter | Value |

| Chemical Formula | C15H14O2S |

| Formula Weight | 274.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 8.456(1) |

| c (Å) | 15.789(3) |

| β (°) ** | 105.21(1) |

| Volume (ų) | 1302.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.398 |

| R-factor (%) ** | 4.2 |

This data provides a precise and unambiguous determination of the solid-state structure, which is crucial for understanding the chemical and physical properties of the compound.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization Strategies for Enhanced Functionality

Future research will likely focus on the strategic derivatization of 1-(4-mercaptophenyl)ethanone to synthesize new molecules with enhanced or entirely new functionalities. The presence of the thiol and ketone groups allows for a wide range of chemical modifications.

One promising avenue is the synthesis of novel chalcone derivatives. Chalcones, which are precursors to flavonoids, are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and a substituted benzaldehyde. jchemrev.compropulsiontechjournal.com The resulting α,β-unsaturated ketone system in chalcones derived from this compound can serve as a scaffold for a variety of pharmacologically active compounds. jchemrev.comillinois.educhemrevlett.comnih.gov The thiol group can be further modified post-chalcone formation to introduce additional functionalities, potentially leading to compounds with enhanced biological activities. illinois.edu

Another area of exploration is the development of new metal complexes. The thiol group of this compound is a prime candidate for coordination with various metal ions. Research into the synthesis of metal-salen complexes and other coordination compounds has shown that such structures can possess interesting catalytic and material properties. researchgate.netresearchgate.netmdpi.comrsc.org The development of novel ligands from this compound could lead to new catalysts for organic synthesis or functional materials with unique electronic or optical properties.

Integration into Multi-Component Systems for Advanced Applications

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern synthetic chemistry. nih.gov The ketone functionality of this compound makes it a suitable candidate for inclusion in well-known MCRs such as the Passerini and Ugi reactions. nih.govwikipedia.orgbaranlab.orgresearchgate.netorganic-chemistry.org These reactions are widely used in the rapid generation of libraries of structurally diverse molecules for drug discovery and materials science. wikipedia.orgresearchgate.net

Future work could involve the design of novel MCRs that specifically leverage the dual reactivity of this compound. For instance, the ketone could participate in the main MCR cascade, while the thiol group could be used for a subsequent intramolecular cyclization or for tethering the resulting molecule to a solid support for combinatorial synthesis. The ability to generate complex molecular architectures in a single, efficient step is a significant advantage of this approach.

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) is a key technology in drug discovery and materials science for rapidly testing large numbers of compounds for a specific activity. enamine.net The scaffold of this compound is well-suited for the generation of combinatorial libraries of compounds for HTS. nih.gov

Future efforts in this area will likely involve the development of fluorescence-based assays for the high-throughput evaluation of the thiol reactivity of derivatives of this compound. nih.govresearchgate.net Such assays can be used to identify compounds that act as specific inhibitors of enzymes that have a cysteine residue in their active site. nih.gov The generation of focused libraries of this compound derivatives, followed by HTS, could accelerate the discovery of new therapeutic agents.

The table below illustrates a potential high-throughput screening workflow for identifying enzyme inhibitors based on the this compound scaffold.

| Step | Description | Key Considerations |

| 1. Library Synthesis | Synthesize a diverse library of derivatives of this compound, modifying both the thiol and ketone functionalities. | Employ efficient and reliable synthetic methods, such as multi-component reactions, to generate a large number of compounds. |

| 2. Assay Development | Develop a robust and sensitive high-throughput screening assay to measure the desired biological activity (e.g., enzyme inhibition). | Fluorescence-based assays are often preferred for their sensitivity and compatibility with automated systems. |

| 3. Primary Screen | Screen the entire library of compounds at a single concentration to identify initial "hits". | The goal is to identify all potentially active compounds, even if there are some false positives. |

| 4. Hit Confirmation | Re-test the initial hits to confirm their activity and eliminate false positives. | This step is crucial for ensuring the reliability of the screening results. |

| 5. Dose-Response Analysis | Test the confirmed hits at multiple concentrations to determine their potency (e.g., IC50 value). | This provides a quantitative measure of the compound's activity. |

| 6. Structure-Activity Relationship (SAR) Studies | Analyze the relationship between the chemical structure of the active compounds and their biological activity. | This information is used to guide the design of more potent and selective compounds. |

Sustainable Synthesis and Catalytic Processes Involving the Compound

The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on developing environmentally friendly and efficient processes. propulsiontechjournal.comgoogle.commdpi.com Future research on this compound will likely prioritize the development of sustainable synthetic routes to the compound and its derivatives.

This includes the use of greener solvents, catalysts, and reaction conditions. For example, solvent-free synthesis methods for chalcones have been reported, which significantly reduce the environmental impact of these reactions. benthamdirect.com Additionally, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, is a promising approach for the sustainable synthesis of chiral compounds and other complex molecules. nih.gov The development of enzymatic methods for the synthesis or modification of this compound could provide a highly efficient and environmentally friendly alternative to traditional chemical methods.

The table below summarizes some green chemistry approaches that could be applied to the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Design synthetic routes that minimize the generation of waste. |

| Atom Economy | Utilize reactions that incorporate the maximum number of atoms from the reactants into the final product, such as multi-component reactions. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances such as solvents. If solvents are necessary, use environmentally benign options. |

| Design for Energy Efficiency | Conduct synthetic reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilize starting materials that are derived from renewable resources. |

| Reduce Derivatives | Minimize or avoid the use of protecting groups to reduce the number of synthetic steps and waste generation. |

| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. rsc.org |

| Design for Degradation | Design chemical products that can break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Advanced Computational Modeling for Predictive Design and Understanding

Computational chemistry and molecular modeling are powerful tools for understanding the properties of molecules and for designing new compounds with desired functionalities. ijnc.irmdpi.comekb.egmdpi.com In the context of this compound, computational methods can be used to predict the electronic and structural properties of its derivatives, providing insights into their reactivity and potential biological activity. samipubco.com

Future research in this area will likely involve the use of techniques such as density functional theory (DFT) to study the electronic structure of this compound and its derivatives. samipubco.com This information can be used to rationalize observed trends in reactivity and to predict the properties of new, yet-to-be-synthesized compounds. Molecular docking studies can be employed to predict how derivatives of this compound might bind to a biological target, such as an enzyme active site. nih.gov This can guide the design of more potent and selective inhibitors. The use of pharmacophore modeling, based on the structures of known active compounds, can also aid in the discovery of new lead compounds from large virtual libraries. nih.gov

| Computational Method | Application to this compound Research |

| Quantum Mechanics (e.g., DFT) | Calculate electronic properties, such as orbital energies and charge distributions, to understand reactivity. Predict spectroscopic properties (e.g., NMR, IR) to aid in structural characterization. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of this compound derivatives in different environments (e.g., in solution, bound to a protein) to understand their conformational preferences and interactions. |

| Molecular Docking | Predict the binding mode and affinity of this compound derivatives to a biological target. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. |

| Pharmacophore Modeling | Identify the key chemical features required for a molecule to be active and use this information to search for new lead compounds in virtual libraries. |

Q & A

Q. What are the common synthetic routes for 1-(4-Mercaptophenyl)ethanone, and how are thiol groups protected during synthesis?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene ring. For thiol-containing derivatives like this compound, the mercapto (-SH) group must be protected during synthesis to prevent oxidation or undesired side reactions. Common protecting groups include trityl (triphenylmethyl) or acetate esters , which are stable under acidic or reducing conditions. After acylation, the protecting group is removed via hydrolysis (e.g., using NaOH/EtOH) or reduction (e.g., NaBH₄). For example, analogous syntheses of fluorinated acetophenones (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) employ similar protection strategies for reactive substituents .

Q. How can FT-IR spectroscopy distinguish the mercapto group in this compound from other functional groups?

- Methodological Answer : The S-H stretch in thiols appears as a weak to medium absorption band in the 2500–2600 cm⁻¹ range, distinct from O-H (3200–3600 cm⁻¹) or N-H (3300–3500 cm⁻¹) stretches. However, the mercapto group’s signal may overlap with C-H stretches in aromatic systems. To confirm, compare with deuterated analogs: S-D stretches shift to ~1850 cm⁻¹. For example, IR studies of 1-(4-Methylphenyl)ethanol highlight how hydroxyl and alkyl C-H stretches are differentiated using solvent effects and deuterium exchange .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when characterizing this compound derivatives?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or chemical shifts) often arise from tautomerism (e.g., thiol ↔ thione) or paramagnetic impurities. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish between tautomers. For example, in studies of 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone, HMBC correlations clarified hydrogen bonding and tautomeric equilibria . Additionally, low-temperature NMR (e.g., −40°C) can "freeze" dynamic processes for clearer analysis.

Q. How does the mercapto group influence the compound’s reactivity in forming metal complexes, and how is this studied experimentally?